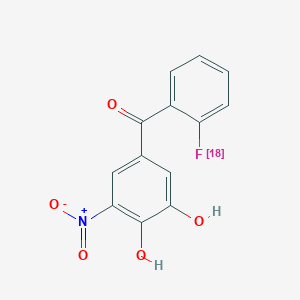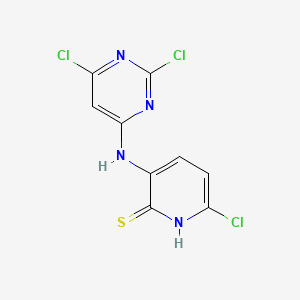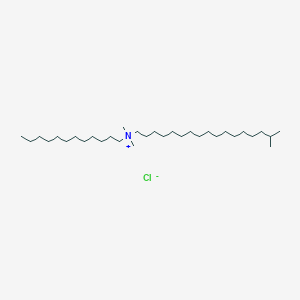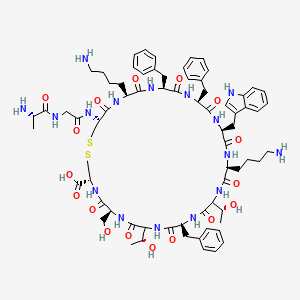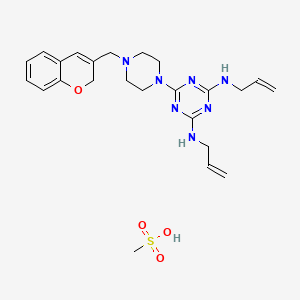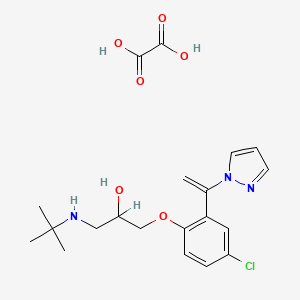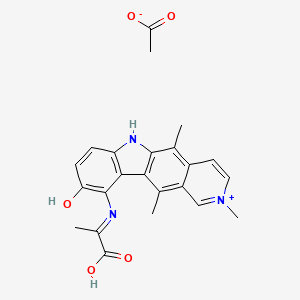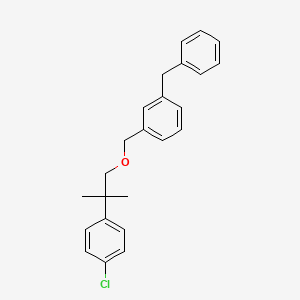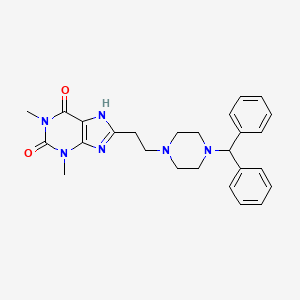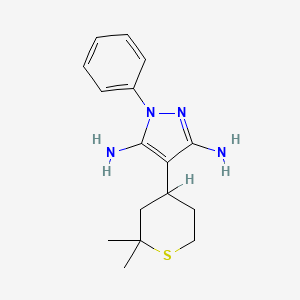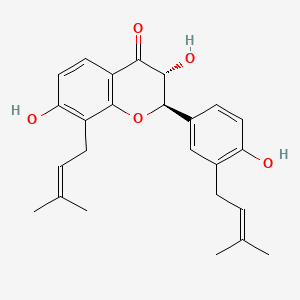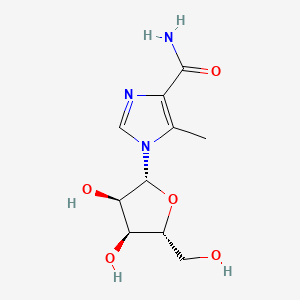
5-Methyl-1-beta-D-ribofuranosylimidazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1-β-D-ribofuranosylimidazole-4-carboxamide . This compound is a nucleoside analog, which means it is structurally similar to naturally occurring nucleosides. Nucleosides are the building blocks of nucleic acids, which are essential for the storage and transmission of genetic information in living organisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-β-D-ribofuranosylimidazole-4-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving a suitable precursor such as glyoxal and ammonia.
Ribofuranosylation: The ribofuranose moiety is introduced through a glycosylation reaction. This involves the reaction of the imidazole derivative with a ribofuranose donor, typically in the presence of a Lewis acid catalyst.
Methylation: The methyl group is introduced through a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agent.
Industrial Production Methods
Industrial production of 5-Methyl-1-β-D-ribofuranosylimidazole-4-carboxamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine or alcohol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ribofuranose moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives, each with unique chemical and biological properties.
科学的研究の応用
5-Methyl-1-β-D-ribofuranosylimidazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various nucleoside analogs and nucleic acid derivatives.
Biology: It is used in studies of nucleic acid metabolism and function, particularly in the context of DNA and RNA synthesis.
Medicine: It has potential therapeutic applications as an antiviral and anticancer agent, due to its ability to interfere with nucleic acid synthesis in rapidly dividing cells.
Industry: It is used in the production of various pharmaceuticals and biotechnological products.
作用機序
The mechanism of action of 5-Methyl-1-β-D-ribofuranosylimidazole-4-carboxamide involves its incorporation into nucleic acids, where it interferes with normal nucleic acid synthesis and function. This can lead to the inhibition of DNA and RNA synthesis, ultimately resulting in cell death. The compound targets various molecular pathways involved in nucleic acid metabolism, including DNA polymerases and RNA polymerases.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
Cytarabine: A nucleoside analog used as an anticancer agent.
Vidarabine: An antiviral nucleoside analog.
Uniqueness
5-Methyl-1-β-D-ribofuranosylimidazole-4-carboxamide is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Unlike adenosine, it has a methyl group and a carboxamide group, which enhance its stability and biological activity. Compared to cytarabine and vidarabine, it has a different sugar moiety and base structure, leading to unique interactions with nucleic acid synthesis enzymes.
特性
CAS番号 |
85665-04-9 |
|---|---|
分子式 |
C10H15N3O5 |
分子量 |
257.24 g/mol |
IUPAC名 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylimidazole-4-carboxamide |
InChI |
InChI=1S/C10H15N3O5/c1-4-6(9(11)17)12-3-13(4)10-8(16)7(15)5(2-14)18-10/h3,5,7-8,10,14-16H,2H2,1H3,(H2,11,17)/t5-,7-,8-,10-/m1/s1 |
InChIキー |
BZIPKSSZCBSOFU-VPCXQMTMSA-N |
異性体SMILES |
CC1=C(N=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N |
正規SMILES |
CC1=C(N=CN1C2C(C(C(O2)CO)O)O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


